Acute Oral Toxicity in Rats: 6-Hydroxybentazon Exhibits >1.8-Fold Lower Acute Lethality Than Parent Bentazon
JMPR toxicological evaluation data demonstrate that 6-hydroxybentazon possesses substantially lower acute oral toxicity compared to parent bentazon. The acute oral LD50 for technical-grade bentazon in rats is approximately 1100 mg/kg body weight, whereas the 6-hydroxy metabolite exhibits an LD50 exceeding 2000 mg/kg body weight, indicating a >1.8-fold reduction in acute lethality following hydroxylation [1]. This reduced toxicity is consistent with the finding that 6- and 8-hydroxybentazone show lower toxicity than the parent compound in sensitive mustard plants, confirming that aromatic hydroxylation represents a genuine detoxification pathway rather than merely a structural modification [2].
| Evidence Dimension | Acute oral toxicity (rat LD50) |
|---|---|
| Target Compound Data | >2000 mg/kg body weight |
| Comparator Or Baseline | Bentazon: ~1100 mg/kg body weight |
| Quantified Difference | >1.8-fold lower acute lethality |
| Conditions | Rat acute oral toxicity assay; JMPR 1998 toxicological evaluation |
Why This Matters
Procuring 6-hydroxybentazon is essential for toxicology studies seeking to establish metabolite-specific NOAELs and ADI contributions, as read-across from bentazon overestimates the actual toxicity of this detoxification product.
- [1] JMPR (Joint FAO/WHO Meeting on Pesticide Residues). (1998). Bentazone (addendum). Toxicological evaluation. International Programme on Chemical Safety. View Source
- [2] Retzlaff, G., & Hamm, R. (1976). The relationship between CO₂ assimilation and the metabolism of bentazone in wheat plants. Weed Research, 16(4), 263-266. View Source
